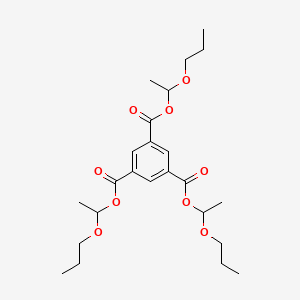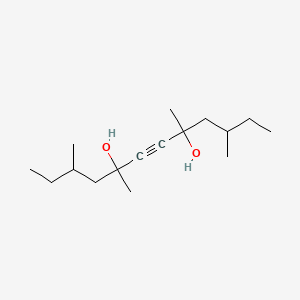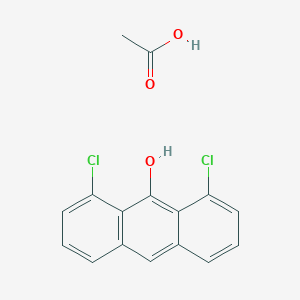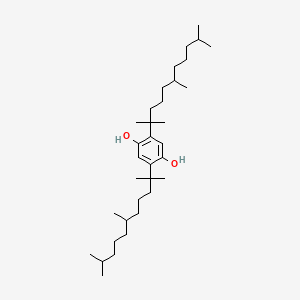
2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol is a complex organic compound characterized by its unique structure, which includes two 2,6,10-trimethylundecan-2-yl groups attached to a benzene ring with hydroxyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol typically involves the alkylation of a benzene-1,4-diol precursor with 2,6,10-trimethylundecyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF), with bases such as potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups and alkyl chains. These interactions can modulate various biochemical pathways, including oxidative stress responses and membrane dynamics. The compound’s ability to donate or accept electrons makes it a potential candidate for redox reactions and antioxidant activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol
- 2,5-Bis(2,5-dimethylhexan-2-yl)benzene-1,4-diol
- 2,5-Dihydroxyterephthalohydrazide
Uniqueness
2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol is unique due to its longer and more branched alkyl chains, which can impart different physical and chemical properties compared to its analogs
Propiedades
Número CAS |
465539-16-6 |
|---|---|
Fórmula molecular |
C34H62O2 |
Peso molecular |
502.9 g/mol |
Nombre IUPAC |
2,5-bis(2,6,10-trimethylundecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C34H62O2/c1-25(2)15-11-17-27(5)19-13-21-33(7,8)29-23-32(36)30(24-31(29)35)34(9,10)22-14-20-28(6)18-12-16-26(3)4/h23-28,35-36H,11-22H2,1-10H3 |
Clave InChI |
FTCVYRNNSOFILA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CCCC(C)CCCC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


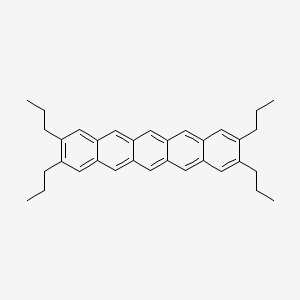

![9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol](/img/structure/B14234830.png)
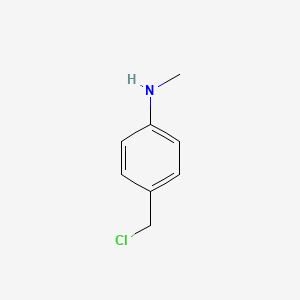
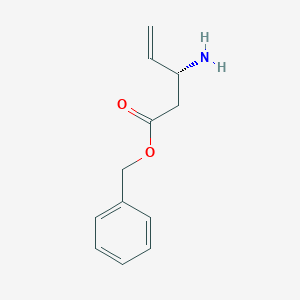
![3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide](/img/structure/B14234861.png)
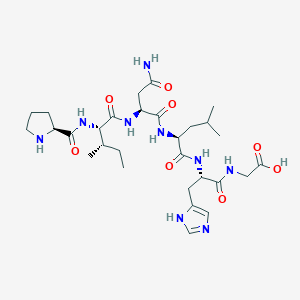

![3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14234874.png)
![Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-](/img/structure/B14234886.png)
